REACTION_SMILES
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[C:17]([OH:18])(=[O:19])[CH3:20].[CH3:14][O-:15].[CH3:1][O:2][C:3](=[O:4])[c:5]1[c:6]([Cl:13])[n:7][c:8]([Cl:12])[n:9][c:10]1[CH3:11].[CH3:21][OH:22].[Na+:16]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[c:6]([O:19][CH3:17])[n:7][c:8]([Cl:12])[n:9][c:10]1[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(C)nc(Cl)nc1Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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COC(=O)c1c(C)nc(Cl)nc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |